molecular formula C20H24N2O2 B5869488 N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide

N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide

Cat. No. B5869488
M. Wt: 324.4 g/mol
InChI Key: HIJMSQMIVRSCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the compound “4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate” was produced in 85% of the reactions between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature .

Scientific Research Applications

Pancreatic Toxicity Mechanism Investigation

N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide: has been studied for its effects on the pancreas, particularly its mechanism of pancreatic toxicity. Research indicates that this compound, as a delta-opioid agonist, can cause vacuolation in the β-cells of the rat pancreas, leading to insulin depletion and hyperglycemia . These effects are due to the specific inhibition of rat insulin2 mRNA transcription, affecting insulin synthesis and/or release .

Anti-nociceptive Activity in Rodent Models

The compound has shown potential in developing potent δ opioid receptor agonists with significant anti-nociceptive activity. This application is particularly relevant in pain management research, where the compound’s derivatives have been tested in rodent models to assess their effectiveness in reducing pain sensations .

Synthesis Methodology Enhancement

In the field of synthetic chemistry, N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide has contributed to the advancement of synthesis methods. The compound has been part of studies that focus on improving reaction times, simplifying procedures, and promoting eco-friendly processes through the use of ultrasonic irradiation as a green technology .

Diabetes Mellitus Type 2 Research

Given its impact on insulin levels, the compound is also relevant in diabetes research. It helps in understanding the progression of Type 2 diabetes mellitus, which is characterized by insulin resistance and the inability to regulate glucose production and utilization with normal insulin secretion .

Opioid Receptor Studies

The compound’s role as a delta-opioid agonist makes it valuable in opioid receptor studies. It aids in understanding the interaction between opioid receptors and various agonists, which is crucial for developing new medications for pain relief and addiction treatment .

Drug-Induced Pancreatic Disease Risk Assessment

In preclinical testing, the compound’s pancreatic toxicity has raised concerns about the risk of drug-induced pancreatic diseases, including diabetes, in humans. This application is critical in the safety assessment of new pharmaceuticals .

properties

IUPAC Name

N,N-diethyl-4-(3-phenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-22(4-2)20(24)17-11-13-18(14-12-17)21-19(23)15-10-16-8-6-5-7-9-16/h5-9,11-14H,3-4,10,15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMSQMIVRSCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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